3-(4-Fluorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-(4-Fluorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by the presence of a fluorophenyl group, a methyl group, a methylpiperidinyl group, and a trifluoromethyl group
Preparation Methods
The synthesis of 3-(4-Fluorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. One common synthetic route involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. The resulting compound is further reacted with 4-methylpiperidine and trifluoromethyl iodide under specific conditions to introduce the piperidinyl and trifluoromethyl groups, respectively .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
3-(4-Fluorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts such as palladium on carbon or copper iodide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-Fluorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biochemical processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.
Comparison with Similar Compounds
3-(4-Fluorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound has similar structural features but differs in its nitro groups, leading to different chemical and biological properties.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another related compound with distinct functional groups that confer unique reactivity and applications.
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F4N4/c1-12-7-9-27(10-8-12)16-11-13(2)25-19-17(14-3-5-15(21)6-4-14)18(20(22,23)24)26-28(16)19/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWLRWUQOWOEQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C(F)(F)F)C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F4N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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